3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid
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Overview
Description
3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a chlorine atom at the 5-position of the thiophene ring and a methylbutanoic acid side chain makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Side Chain Introduction:
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino-thiophenes, thio-thiophenes
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
- 3-Methylthiophene
Comparison
3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to the presence of both a chlorine atom and a methylbutanoic acid side chain. This combination imparts distinct chemical and biological properties compared to other thiophene derivatives. For example, the chlorine atom enhances the compound’s reactivity in substitution reactions, while the methylbutanoic acid side chain can influence its solubility and biological activity .
Properties
Molecular Formula |
C9H11ClO2S |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-9(2,5-8(11)12)6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
PUXLZRVQTMNMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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